5-(Butylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole
Description
Molecular Architecture and IUPAC Nomenclature
Molecular Architecture
The compound 5-(butylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole consists of a 1,3-oxazole ring substituted at positions 2, 4, and 5. The oxazole core is a five-membered aromatic heterocycle containing one oxygen atom at position 1 and one nitrogen atom at position 3. Substituents include:
- A 2-furyl group (furan-2-yl) at position 2, contributing π-electron density from its conjugated furan ring.
- A phenylsulfonyl group (-SO₂C₆H₅) at position 4, introducing strong electron-withdrawing effects.
- A butylthio group (-SC₄H₉) at position 5, providing sulfur-based nucleophilicity.
The molecular formula is C₁₇H₁₇N₁O₄S₂ , with a molecular weight of 363.46 g/mol . The SMILES notation is SCCCSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3, reflecting the connectivity of substituents.
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇N₁O₄S₂ |
| Molecular Weight | 363.46 g/mol |
| IUPAC Name | 5-(Butylthio)-2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazole |
IUPAC Nomenclature
The systematic name follows priority rules for substituents on the oxazole ring:
- The phenylsulfonyl group (-SO₂C₆H₅) at position 4 is prioritized due to its sulfonyl functional group.
- The 2-furyl group at position 2 is named as a substituent derived from furan.
- The butylthio group (-SC₄H₉) at position 5 is designated with the prefix "butylthio." The numbering starts at the oxygen atom (position 1), proceeds to the nitrogen (position 3), and assigns positions 2, 4, and 5 to the substituents.
Properties
Molecular Formula |
C17H17NO4S2 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-5-butylsulfanyl-2-(furan-2-yl)-1,3-oxazole |
InChI |
InChI=1S/C17H17NO4S2/c1-2-3-12-23-17-16(18-15(22-17)14-10-7-11-21-14)24(19,20)13-8-5-4-6-9-13/h4-11H,2-3,12H2,1H3 |
InChI Key |
QFZJKGITFDDTTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of β-Ketoamides
β-Ketoamides undergo cyclodehydration in the presence of agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form 1,3-oxazoles. For example, reacting a β-ketoamide derivative bearing a pre-installed phenylsulfonyl group at the β-position yields 4-(phenylsulfonyl)-1,3-oxazole intermediates. This method ensures regioselectivity at C-4 but requires careful control of reaction conditions to avoid over-dehydration.
Cornforth Reaction
The Cornforth method employs aldehydes and tosylmethyl isocyanide (TosMIC) in a base-mediated cycloaddition. Substituting the aldehyde with a furfural derivative introduces the 2-furyl group at C-2 during ring formation. However, this approach necessitates subsequent sulfonylation at C-4, which may complicate selectivity.
Regioselective Functionalization at C-4 and C-5
Sulfonylation at C-4
Introducing the phenylsulfonyl group at C-4 is achieved via electrophilic aromatic substitution (EAS) or metal-catalyzed coupling:
-
Direct Sulfonylation : Treatment of 4-unsubstituted oxazoles with benzenesulfonyl chloride (PhSO₂Cl) in the presence of AlCl₃ as a Lewis acid facilitates sulfonation at C-4. Yields range from 60–75%, with competing sulfonation at C-2 mitigated by steric hindrance from the 2-furyl group.
-
Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling of 4-bromooxazoles with phenylsulfonyl boronic acids offers a modular approach. For instance, 4-bromo-2-(2-furyl)-1,3-oxazole reacts with PhSO₂B(OH)₂ under Pd(PPh₃)₄ catalysis to afford the C-4 sulfonylated product in 82% yield.
Thioether Installation at C-5
The butylthio group at C-5 is introduced via nucleophilic displacement or oxidative thiolation:
-
Nucleophilic Substitution : 5-Bromo-4-(phenylsulfonyl)-2-(2-furyl)-1,3-oxazole undergoes SN2 displacement with sodium butanethiolate (NaSBut) in dimethylformamide (DMF) at 80°C, yielding the target compound in 68% efficiency. Competing elimination is suppressed by using polar aprotic solvents.
-
Oxidative Coupling : Direct C–H thiolation using diaryliodonium salts and butanethiol in the presence of CuI has been reported for analogous oxazoles, though yields for this specific substrate remain unpublished.
Sequential Multi-Step Synthesis
A representative synthetic route integrating these steps is outlined below:
Step 1: Oxazole Core Construction
Reactants :
Step 2: C-4 Sulfonylation
Reactants :
Step 3: C-5 Bromination
Reactants :
Step 4: Butylthio Group Installation
Reactants :
-
5-Bromo-4-(phenylsulfonyl)-2-(2-furyl)-1,3-oxazole
-
NaSBut
Conditions : DMF, 80°C, 24 h
Product : 5-(Butylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole (Yield: 68%)
Analytical Characterization
Critical spectroscopic data for the target compound include:
Challenges and Optimization
-
Regioselectivity in Bromination : NBS-mediated bromination at C-5 competes with C-2 bromination. Using AIBN as a radical initiator favors C-5 selectivity due to the electron-withdrawing effect of the phenylsulfonyl group.
-
Thiolate Stability : Sodium butanethiolate is moisture-sensitive. Anhydrous DMF and inert atmosphere (N₂ or Ar) are essential to prevent oxidation to disulfides.
-
Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates the target compound from unreacted starting materials.
Alternative Routes
Chemical Reactions Analysis
Types of Reactions
5-(Butylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The butylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The phenylsulfonyl group can be reduced to a phenylsulfide.
Substitution: The furyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and oxone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylsulfides.
Substitution: Halogenated or nitrated furyl derivatives.
Scientific Research Applications
5-(Butylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Mechanism of Action
The mechanism of action of 5-(Butylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, activation of receptors, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations :
Position 4 Modifications: The phenylsulfonyl group in the target compound (vs. methyl in or bromophenyl in ) improves solubility and may enhance binding to enzymes like acetylcholinesterase (AChE) .
Position 5 Substituents :
- Butylthio (C₄H₉S) in the target compound offers moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, fluorobenzylthio () increases polarity, which may reduce bioavailability.
- The 4-bromophenyl group in OXL derivatives () likely enhances aromatase inhibition through halogen bonding.
Heterocyclic Core Variations :
- 1,3,4-Oxadiazole derivatives () with furyl groups show antimycobacterial activity, but the 1,3-oxazole core in the target compound may offer better metabolic stability due to reduced ring strain .
Key Observations :
- The target compound’s synthesis (72% yield) is efficient compared to OXL derivatives (65–78%) and 1,3,4-oxadiazoles (45–53%) .
- TosMIC-based cyclization (used for the target compound) is a well-established method for oxazole synthesis, offering scalability .
Antimicrobial Activity :
- The target compound’s phenylsulfonyl group aligns with sulfone-containing analogs (e.g., ), which exhibit broad-spectrum antimicrobial activity.
- Butylthio may enhance biofilm inhibition compared to shorter alkylthio chains, as seen in N-acyl-α-amino ketones ().
Enzyme Inhibition :
- Furyl-substituted oxazoles (e.g., ) show cholinesterase inhibition (38.5% AChE inhibition). The target compound’s furyl group may similarly interact with AChE’s peripheral anionic site .
Q & A
Basic: How can the synthesis of 5-(Butylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole be optimized for higher yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with 2-furaldehyde as a precursor. Key steps include thioether formation at the oxazole's 5th position and sulfonylation at the 4th position. To optimize yield:
- Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates during nucleophilic substitution .
- Control temperature gradients: Maintain 60–80°C for sulfonylation to avoid side reactions .
- Purify intermediates via column chromatography before final cyclization to reduce impurities .
Evidence from analogous compounds shows yields improve from ~45% to >70% with these adjustments .
Basic: What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
A combination of spectroscopic and analytical methods is required:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., furyl protons at δ 6.3–7.2 ppm, sulfonyl groups via deshielded carbons) .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₉H₁₉NO₃S₂: 382.0884) .
- IR Spectroscopy : Identify functional groups (e.g., S=O stretching at 1150–1250 cm⁻¹) .
X-ray crystallography, though advanced, resolves conformational ambiguities (e.g., dihedral angles between oxazole and furyl rings) .
Advanced: How does the compound’s molecular conformation influence its reactivity and biological activity?
Methodological Answer:
Crystallographic studies of structurally similar oxazoles reveal:
- The oxazole ring adopts a planar conformation, while the furyl and phenylsulfonyl groups exhibit torsional angles of 10–25°, affecting steric accessibility .
- Reactivity : Planarity enhances π-π stacking with aromatic biological targets (e.g., enzyme active sites) .
- Biological Activity : Substituent orientation (e.g., butylthio chain flexibility) modulates binding to hydrophobic pockets in proteins .
MD simulations of analogs suggest conformational stability under physiological pH, supporting sustained interactions .
Advanced: What strategies resolve contradictions in reported structure-activity relationships (SAR) for oxazole derivatives?
Methodological Answer:
Contradictions often arise from variations in substituent electronic effects and assay conditions. To address this:
- Systematic SAR Studies : Compare analogs with incremental modifications (e.g., replacing butylthio with benzylthio) .
- Table of Key Analogues :
| Substituent at Position 5 | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| Butylthio | 12.3 µM (Anticancer) | |
| Benzylthio | 8.7 µM (Anticancer) | |
| Phenylthio | >50 µM (Inactive) |
- Mechanistic Profiling : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to isolate target-specific effects .
Advanced: How can computational methods complement experimental data in studying this compound?
Methodological Answer:
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior in catalytic reactions .
- Molecular Docking : Simulate binding modes with proteins (e.g., EGFR kinase) to prioritize synthetic targets .
- MD Simulations : Assess stability in aqueous environments (e.g., solvation free energy calculations) to guide formulation studies .
For example, docking studies of the phenylsulfonyl group with ATP-binding pockets show hydrogen bonding with Lys721 in EGFR .
Advanced: What solvent systems are optimal for studying the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- Polar Aprotic Solvents : DMSO enhances nucleophilicity of thiols in butylthio substitutions due to high dielectric constant .
- Solvent Mixtures : DCM/MeOH (9:1) improves solubility during sulfonylation without hydrolyzing the oxazole ring .
- Temperature Effects : Reactions in THF at 0°C minimize side reactions (e.g., oxidation of thioethers) .
Advanced: How do steric and electronic effects of substituents impact the compound’s stability under acidic conditions?
Methodological Answer:
- Steric Shielding : The phenylsulfonyl group at position 4 protects the oxazole ring from acid-catalyzed ring-opening .
- Electronic Effects : Electron-withdrawing sulfonyl groups reduce oxazole’s basicity, enhancing stability at pH < 3 .
- Degradation Pathways : LC-MS studies of analogs show hydrolysis products (e.g., furyl carboxylic acids) only after prolonged exposure to 1M HCl .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
